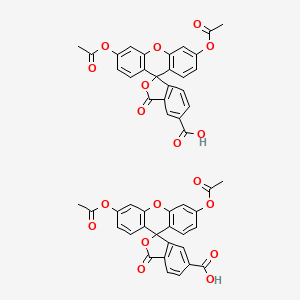

5-(6)-Carboxyfluorescein diacetate

Description

BenchChem offers high-quality 5-(6)-Carboxyfluorescein diacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(6)-Carboxyfluorescein diacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H16O9/c1-12(26)31-15-4-7-19-21(10-15)33-22-11-16(32-13(2)27)5-8-20(22)25(19)18-6-3-14(23(28)29)9-17(18)24(30)34-25;1-12(26)31-15-4-7-18-21(10-15)33-22-11-16(32-13(2)27)5-8-19(22)25(18)20-9-14(23(28)29)3-6-17(20)24(30)34-25/h2*3-11H,1-2H3,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFZHZUTXKEHLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H32O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

920.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 5-(6)-Carboxyfluorescein Diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental applications, and technical data for 5-(6)-Carboxyfluorescein Diacetate (5-(6)-CFDA). This cell-permeant esterase substrate is a cornerstone for assessing cell viability and cytotoxicity, providing critical insights in various research and drug development contexts.

Core Mechanism of Action

5-(6)-Carboxyfluorescein diacetate is a non-fluorescent, electrically neutral molecule that can freely diffuse across the plasma membrane into the intracellular environment of both viable and non-viable cells. The core of its mechanism lies in two key cellular processes: enzymatic activity and membrane integrity.

Once inside a cell, ubiquitous intracellular esterases cleave the two acetate (B1210297) groups from the 5-(6)-CFDA molecule. This enzymatic hydrolysis yields the highly fluorescent product, 5-(6)-carboxyfluorescein (CF). The removal of the acetate groups also imparts a net negative charge to the carboxyfluorescein molecule. This charge significantly increases its polarity, effectively trapping it within cells that possess an intact plasma membrane.

Therefore, the resulting fluorescence is a direct indicator of two fundamental characteristics of a viable cell:

-

Active Intracellular Esterases: The enzymatic conversion of 5-(6)-CFDA to CF is contingent on the presence and activity of intracellular esterases, which are prevalent in metabolically active cells.

-

Intact Plasma Membrane: The retention of the fluorescent CF product is dependent on a healthy, intact cell membrane that can prevent its leakage into the extracellular medium.

Non-viable cells, with compromised membrane integrity or diminished esterase activity, will either fail to hydrolyze the 5-(6)-CFDA or will be unable to retain the fluorescent product, thus exhibiting minimal to no fluorescence. The fluorescence intensity directly correlates with the number of viable cells in a sample.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with 5-(6)-CFDA and its fluorescent product, carboxyfluorescein.

| Property | Value | Notes |

| Chemical Formula | C₂₅H₁₆O₉ | |

| Molecular Weight | 460.4 g/mol | |

| Form | Off-white to white solid | |

| Solubility | Soluble in DMSO and DMF | Stock solutions are typically prepared in anhydrous DMSO. |

| Storage (Solid) | -20°C, desiccated, protected from light | The diacetate form is susceptible to hydrolysis. |

| Storage (Stock Solution) | -20°C to -80°C, protected from light | Aliquot to avoid repeated freeze-thaw cycles. |

Table 1: Physicochemical Properties of 5-(6)-Carboxyfluorescein Diacetate

| Parameter | Value | Conditions |

| Excitation Maximum (λex) | ~492-498 nm | After hydrolysis to carboxyfluorescein.[2] |

| Emission Maximum (λem) | ~517-521 nm | After hydrolysis to carboxyfluorescein.[1] |

| pKa of Carboxyfluorescein | ~6.4 | The fluorescence of carboxyfluorescein is pH-sensitive.[3] |

| Photostability of Carboxyfluorescein | Relatively stable under normal imaging conditions | Prolonged exposure to high-intensity light can cause photobleaching. |

Table 2: Spectral Properties of the Hydrolyzed Product (Carboxyfluorescein)

| Parameter | Value | Organism/System |

| Km | 0.29 mM | Saccharomyces cerevisiae cell extracts |

| Vmax | 12.3 nmol·min⁻¹·mg of protein⁻¹ | Saccharomyces cerevisiae cell extracts |

Table 3: Kinetic Parameters of 5-(6)-CFDA Hydrolysis by Intracellular Esterases Note: Kinetic data for mammalian intracellular esterases acting on 5-(6)-CFDA is not readily available in the literature. The provided data from yeast can serve as a reference, but it is recommended to empirically determine optimal loading conditions for specific mammalian cell types.

Signaling Pathways and Experimental Workflows

Mechanism of Action Signaling Pathway

The following diagram illustrates the mechanism of action of 5-(6)-CFDA.

Caption: Mechanism of 5-(6)-CFDA cellular uptake and conversion.

Experimental Workflow for a Cell Viability Assay

The following diagram outlines a typical experimental workflow for assessing cell viability using 5-(6)-CFDA.

Caption: A typical workflow for a 5-(6)-CFDA cell viability assay.

Experimental Protocols

Detailed Methodology for a Cell Viability Assay

This protocol provides a step-by-step guide for assessing cell viability in mammalian cells using 5-(6)-CFDA and analysis by flow cytometry or fluorescence microscopy.

Materials:

-

5-(6)-Carboxyfluorescein diacetate (5-(6)-CFDA)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

Serum-free cell culture medium

-

Cell suspension of interest

-

Flow cytometer or fluorescence microscope

Procedure:

-

Preparation of 5-(6)-CFDA Stock Solution (10 mM):

-

Dissolve 1 mg of 5-(6)-CFDA in 217 µL of anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot into small, single-use volumes and store at -20°C to -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[1]

-

-

Preparation of 5-(6)-CFDA Working Solution (1-10 µM):

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.[1]

-

-

Cell Preparation:

-

Suspension Cells: Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS. Resuspend the cells in PBS or serum-free medium at a concentration of 1 x 10⁶ cells/mL.

-

Adherent Cells: Aspirate the culture medium and wash the cells twice with PBS. Add trypsin to detach the cells and create a single-cell suspension. Centrifuge at 1000 x g for 3-5 minutes at 4°C and discard the supernatant. Wash the cell pellet twice with cold PBS and resuspend in PBS or serum-free medium at a concentration of 1 x 10⁶ cells/mL.[1]

-

-

Staining:

-

Add 1 mL of the 5-(6)-CFDA working solution to the prepared cell suspension.

-

Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[1]

-

-

Washing:

-

Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.

-

Wash the cells twice with cold PBS, centrifuging after each wash.[1]

-

-

Analysis:

-

Resuspend the final cell pellet in serum-free cell culture medium or PBS.

-

Flow Cytometry: Analyze the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission filter appropriate for green fluorescence (e.g., 530/30 nm bandpass).

-

Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and cover with a coverslip. Observe the cells using a fluorescence microscope with a standard fluorescein (B123965) filter set. Viable cells will exhibit bright green fluorescence, while non-viable cells will be non-fluorescent.

-

Detailed Methodology for a Cytotoxicity Assay

This protocol outlines the use of 5-(6)-CFDA to assess the cytotoxic effects of a test compound on mammalian cells.

Materials:

-

All materials listed for the Cell Viability Assay

-

Test compound of interest

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well black, clear-bottom microplate at a density that will ensure they are in the exponential growth phase at the time of the assay.

-

Allow adherent cells to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete cell culture medium.

-

Remove the culture medium from the wells and add the compound dilutions. Include appropriate controls: untreated cells (negative control), vehicle control (medium with the same concentration of solvent used for the test compound), and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

-

Staining:

-

After the treatment period, aspirate the medium containing the test compound.

-

Wash the cells twice with warm PBS.

-

Prepare a 5-(6)-CFDA working solution (typically 1-5 µM in serum-free medium).

-

Add 100 µL of the working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Gently wash the cells twice with warm PBS to remove any extracellular probe.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~525 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with no cells) from all readings.

-

Express the fluorescence of the treated wells as a percentage of the untreated control wells.

-

Plot the percentage of cell viability against the log of the test compound concentration to determine the IC₅₀ value.

-

Conclusion

5-(6)-Carboxyfluorescein diacetate is a robust and reliable tool for the assessment of cell viability and cytotoxicity. Its mechanism, which is dependent on both enzymatic activity and membrane integrity, provides a clear and quantifiable measure of cellular health. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful application of 5-(6)-CFDA in a wide range of research and drug development settings. For optimal results, it is recommended that researchers empirically determine the ideal staining conditions for their specific cell types and experimental setups.

References

An In-depth Technical Guide to 5-(6)-Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-(6)-Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), a widely used fluorescent probe for tracking cell proliferation and monitoring cell viability.

Introduction

5-(6)-Carboxyfluorescein diacetate succinimidyl ester, commonly known as CFDA-SE or CFSE, is a stable, cell-permeable fluorescent dye. It is an invaluable tool in cell biology, immunology, and cancer research for long-term cell tracking and the quantitative assessment of cell division.[1][2] Its ability to be stably retained within cells for extended periods and be equally distributed to daughter cells upon division makes it an ideal probe for multigenerational studies.[1][3]

Mechanism of Action

CFDA-SE is initially a non-fluorescent and cell-permeable compound. Once it passively diffuses into a living cell, its two acetate (B1210297) groups are cleaved by intracellular esterase enzymes, which are active only in viable cells.[4][5] This enzymatic conversion yields carboxyfluorescein succinimidyl ester (CFSE), a highly fluorescent molecule that is no longer membrane-permeable and is thus trapped within the cell.[1][4] The succinimidyl ester group of CFSE then covalently binds to primary amines of intracellular proteins, ensuring its long-term retention.[5][6]

As the labeled cell divides, the CFSE fluorescence is distributed equally between the two daughter cells.[3] Consequently, each cell division results in a halving of the fluorescence intensity, which can be quantified using flow cytometry to distinguish different generations of cells.[4][7]

Primary Applications

The unique properties of CFDA-SE lend it to several key applications in life sciences research:

-

Cell Proliferation Assays: The primary application of CFDA-SE is to monitor cell division. By analyzing the progressive halving of fluorescence intensity in a cell population over time, researchers can determine the number of cell divisions that have occurred.[3] This is particularly useful for studying lymphocyte proliferation in response to stimuli.

-

In Vivo Cell Tracking: Due to its stable and non-toxic labeling, CFDA-SE is used to track the migration and fate of cells after adoptive transfer into a host organism.[1]

-

Cell Viability and Esterase Activity Indicator: Since the conversion of CFDA-SE to its fluorescent form requires active intracellular esterases, the dye can serve as an indicator of cell viability and enzymatic activity.[8]

-

Motility Assays: Labeled cells can be tracked over time using fluorescence microscopy to study cell movement and migration.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of CFDA-SE and its fluorescent product, CFSE.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₉H₁₉NO₁₁ | [1][9] |

| Molecular Weight | 557.46 g/mol | [2][4] |

| CAS Number | 150347-59-4 | [4][6] |

| Excitation Maximum (CFSE) | ~492-498 nm | [4] |

| Emission Maximum (CFSE) | ~517-521 nm | [4][10] |

| Recommended Final Concentration | 0.5 - 10 µM | [1] |

| Solubility | Soluble in DMSO and DMF | [1] |

Experimental Protocols

Cell Proliferation Assay using CFDA-SE and Flow Cytometry

This protocol provides a general guideline for labeling cells with CFDA-SE to monitor proliferation. Optimization for specific cell types and experimental conditions is recommended.

Materials:

-

5-(6)-Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Complete cell culture medium (e.g., RPMI + 10% FBS)

-

Cells of interest in a single-cell suspension

Procedure:

-

Prepare a CFDA-SE Stock Solution: Dissolve CFDA-SE in anhydrous DMSO to create a stock solution, for example, at a concentration of 2 mM. Aliquot into single-use vials and store at -20°C, protected from light and moisture.

-

Prepare Cell Suspension: Resuspend cells at a concentration of 1 x 10⁶ to 5 x 10⁷ cells/mL in PBS or HBSS containing 0.1% BSA. Ensure the cells are in a single-cell suspension.

-

Prepare a 2X Working Solution: Dilute the CFDA-SE stock solution in PBS or HBSS to a 2X final desired labeling concentration (e.g., for a final concentration of 5 µM, prepare a 10 µM solution).

-

Cell Labeling: Add an equal volume of the 2X CFDA-SE working solution to the cell suspension. Mix gently and incubate for 5 to 15 minutes at 37°C, protected from light.[3] The optimal concentration and incubation time should be determined empirically for each cell type.

-

Stop the Labeling Reaction: Immediately fill the tube with 5-10 volumes of cold complete culture medium to quench the unreacted CFDA-SE.

-

Wash the Cells: Centrifuge the cells, remove the supernatant, and wash the cell pellet twice with complete culture medium to remove any residual unbound dye.

-

Incubation: Resuspend the cells in fresh, pre-warmed culture medium and incubate at 37°C for a short period (e.g., 30 minutes) to allow any remaining unbound dye to diffuse out.[3]

-

Baseline Measurement (Time Zero): Take an aliquot of the labeled cells for immediate analysis by flow cytometry to establish the fluorescence intensity of the undivided population.[4]

-

Cell Culture: Culture the remaining labeled cells under the desired experimental conditions to induce proliferation.[3]

-

Flow Cytometry Analysis: Harvest the cells at various time points and analyze them using a flow cytometer equipped with a 488 nm laser for excitation and a standard FITC emission filter. The resulting histogram will show distinct peaks of decreasing fluorescence intensity, with each peak representing a successive cell generation.

Visualizations

Caption: Mechanism of CFDA-SE action within a viable cell.

Caption: Workflow for a CFDA-SE cell proliferation assay.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. goldbio.com [goldbio.com]

- 3. cytologicsbio.com [cytologicsbio.com]

- 4. bio-rad.com [bio-rad.com]

- 5. CFSE | AAT Bioquest [aatbio.com]

- 6. biotium.com [biotium.com]

- 7. docs.research.missouri.edu [docs.research.missouri.edu]

- 8. CFDA [5-(and 6)-Carboxyfluorescein diacetate] *Mixed isomers* | AAT Bioquest [aatbio.com]

- 9. stemcell.com [stemcell.com]

- 10. caymanchem.com [caymanchem.com]

A Technical Guide to 5-(6)-Carboxyfluorescein Diacetate Solubility for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 5-(6)-Carboxyfluorescein diacetate (CFDA) in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS). Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of solubility data, detailed experimental protocols, and visualizations of key cellular mechanisms.

Executive Summary

5-(6)-Carboxyfluorescein diacetate (CFDA) is a vital non-fluorescent molecule that readily permeates cell membranes. Once inside a cell, intracellular esterases hydrolyze it into the fluorescent compound carboxyfluorescein. This property makes CFDA an invaluable tool for assessing cell viability and proliferation. Understanding its solubility in common laboratory solvents like DMSO and aqueous buffers such as PBS is critical for the design and execution of accurate and reproducible experiments. This guide provides a consolidated resource for this essential information.

Data Presentation: Solubility of CFDA and its Derivatives

The following table summarizes the reported solubility of 5-(6)-Carboxyfluorescein diacetate and its succinimidyl ester derivative (CFDA-SE) in DMSO and PBS. It is important to note that for aqueous buffers like PBS, direct dissolution is often challenging, and a common practice is to first dissolve the compound in an organic solvent.

| Compound | Solvent | Reported Solubility | Citation |

| 5-(6)-Carboxyfluorescein diacetate (CFDA) | DMSO | ~ 30 mg/mL | [1] |

| 5-(6)-Carboxyfluorescein diacetate (CFDA) | DMSO | 100 mg/mL (ultrasound may be needed) | [2] |

| 5-(6)-Carboxyfluorescein diacetate N-succinimidyl ester (CFDA-SE) | DMSO | 1 mg/mL | |

| 5-(6)-Carboxyfluorescein diacetate N-succinimidyl ester (CFDA-SE) | DMSO | ≤ 20 mg/mL | [3] |

| 5-(6)-Carboxyfluorescein diacetate N-succinimidyl ester (CFDA-SE) | DMSO | 100 mg/mL | [4] |

| 5-(6)-Carboxyfluorescein diacetate (CFDA) | 1:4 DMF:PBS (pH 7.2) | ~ 0.2 mg/mL (after initial dissolution in DMF) | [1] |

| 5-(6)-Carboxyfluorescein diacetate (CFDA) | Aqueous Buffers | Sparingly soluble | [1] |

| 5-(6)-Carboxyfluorescein diacetate N-succinimidyl ester (CFDA-SE) | Aqueous Buffers | Sparingly soluble | [3] |

Experimental Protocols

Accurate and consistent preparation of CFDA solutions is paramount for reliable experimental outcomes. Below are detailed methodologies for dissolving and utilizing CFDA and its derivatives.

Preparation of a CFDA-SE Stock Solution in DMSO

This protocol outlines the steps to prepare a concentrated stock solution of 5-(6)-Carboxyfluorescein diacetate, succinimidyl ester (CFDA-SE) in DMSO.

-

Reagent Handling : CFDA-SE is typically supplied as a crystalline solid and should be stored at -20°C, protected from light and moisture.[5][6] Before use, allow the vial to equilibrate to room temperature to prevent condensation.

-

Dissolution : To prepare a 10 mM stock solution, dissolve the appropriate mass of CFDA-SE in anhydrous DMSO.[7][8] For example, dissolve 1 mg of CFDA-SE in 0.1794 mL of DMSO.[4] Vortex briefly to ensure complete dissolution.

-

Storage : Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to hydrolysis and decreased efficacy.[5] Store these aliquots at -20°C or -80°C, protected from light.[2][5] Stock solutions in DMSO are generally stable for up to one month at -20°C and for longer periods at -80°C.[3]

Preparation of a Working Solution for Cell Labeling

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for cell labeling applications.

-

Dilution : On the day of the experiment, thaw an aliquot of the CFDA-SE stock solution. Dilute the stock solution in a serum-free cell culture medium or PBS (pH 7.2) to the desired final working concentration, typically in the range of 0.5 to 10 µM.[3][5] It is crucial to determine the optimal concentration for each cell type and application through titration.[3]

-

Cell Suspension : Prepare a single-cell suspension of the target cells in PBS or another suitable buffer at a concentration of 1 x 10^6 to 1 x 10^8 cells/mL.[3][5]

-

Labeling : Add the diluted CFDA-SE working solution to the cell suspension. For example, add an equal volume of a 2X working solution to the cells.[3] Incubate for 5 to 20 minutes at room temperature or 37°C, protected from light.[9]

-

Quenching and Washing : Stop the labeling reaction by adding a volume of culture medium containing fetal bovine serum (FBS). The proteins in the serum will quench any unreacted CFDA-SE.[3] Centrifuge the cells, remove the supernatant, and wash the cell pellet with fresh culture medium to remove any unbound dye.[3][9] The fluorescently labeled cells are now ready for downstream applications.

Mandatory Visualizations

Cellular Processing of CFDA

The following diagram illustrates the mechanism by which non-fluorescent CFDA is converted into the fluorescent molecule carboxyfluorescein within a living cell.

Caption: Cellular uptake and enzymatic conversion of CFDA.

Experimental Workflow for Cell Labeling with CFDA-SE

This diagram outlines the key steps involved in a typical cell labeling experiment using CFDA-SE.

Caption: Step-by-step workflow for labeling cells with CFDA-SE.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. selleckchem.com [selleckchem.com]

- 5. med.virginia.edu [med.virginia.edu]

- 6. researchgate.net [researchgate.net]

- 7. CFSE [5-(and 6)-Carboxyfluorescein diacetate, succinimidyl ester] *Mixed isomers* | CAS 150347-59-4 | AAT Bioquest | Biomol.com [biomol.com]

- 8. benchchem.com [benchchem.com]

- 9. bio-rad.com [bio-rad.com]

The Activation of CFDA: An Intracellular Esterase-Driven Mechanism

Carboxyfluorescein diacetate (CFDA) serves as a cornerstone tool for researchers in cell biology, offering a robust method for assessing cell viability and tracking cell proliferation. Its efficacy hinges on a clever biochemical activation process mediated by ubiquitous intracellular enzymes. This technical guide provides an in-depth exploration of the core mechanism by which intracellular esterases activate CFDA, transforming it from a non-fluorescent precursor into a highly fluorescent marker retained within viable cells.

Core Mechanism: From Permeable Prodrug to Trapped Fluorophore

The activation of CFDA is a two-stage process predicated on the physiological state of the cell. The molecule is initially a non-polar, non-fluorescent compound, carboxyfluorescein diacetate, which allows it to readily permeate the lipid bilayer of the cell membrane.[1][2][3]

Once inside the cell, the activation cascade is initiated:

-

Enzymatic Cleavage : Ubiquitous intracellular esterase enzymes recognize and hydrolyze the two acetate (B1210297) groups from the CFDA molecule.[4][5][6] These hydrolase enzymes cleave the ester bonds, releasing two acetate molecules.[4] This enzymatic conversion is a hallmark of metabolic activity, linking the fluorescence signal directly to cell viability.[7][8]

-

Fluorescence and Retention : The hydrolysis product is carboxyfluorescein, a highly fluorescent molecule.[9] Crucially, this reaction also unmasks carboxyl groups, imparting a net negative charge to the molecule. This increased polarity significantly reduces its membrane permeability, effectively trapping the fluorescent carboxyfluorescein inside cells that possess an intact plasma membrane.[3][7][8] Cells with compromised membranes cannot retain the dye.

Therefore, a bright fluorescent signal is only observed in cells that are both metabolically active (possessing active esterases) and have intact cell membranes (required for dye retention).[7]

Quantitative Data

The utility of CFDA and its fluorescent product, carboxyfluorescein, is defined by key photophysical and kinetic parameters.

Photophysical Properties of Carboxyfluorescein

Carboxyfluorescein, the fluorescent product of CFDA activation, is compatible with standard fluorescence detection systems, such as flow cytometers and fluorescence microscopes equipped with a 488 nm laser line.[5][10]

| Property | Value | References |

| Excitation Maximum (λex) | 490 - 495 nm | [10][11][12] |

| Emission Maximum (λem) | 515 - 520 nm | [7][10] |

| Molar Extinction Coefficient (ε) | >72,000 M⁻¹cm⁻¹ | [10] |

| pKa | ~6.4 | [13] |

| Recommended Filter Set | FITC | [10] |

Note: The fluorescence of carboxyfluorescein is pH-sensitive, with intensity decreasing in acidic environments (below pH 7).[10]

Kinetic Parameters of CFDA Hydrolysis

The enzymatic conversion of CFDA is a critical factor in signal generation. Studies in Saccharomyces cerevisiae have characterized the kinetics of this process.

| Parameter | Value | Organism/System | References |

| Permeability Coefficient (CFDA) | 1.3 x 10⁻⁸ m/s | S. cerevisiae | [14][15] |

| Kinetics Type | Michaelis-Menten | S. cerevisiae cell extracts | [14][15] |

| Apparent Vmax | 12.3 nmol·min⁻¹·mg of protein⁻¹ | S. cerevisiae cell extracts | [14][15] |

| Apparent Km | 0.29 mM | S. cerevisiae cell extracts | [14][15] |

Note: In this specific yeast model, the accumulation of the fluorescent product was found to be limited by the transport of cFDA across the cell envelope rather than the rate of esterase activity.[14][15]

Experimental Protocols

The following are generalized protocols for labeling suspension and adherent cells with CFDA or its widely used amine-reactive derivative, CFDA-SE (Carboxyfluorescein Diacetate Succinimidyl Ester). For CFDA-SE, the esterase cleavage unmasks not only the fluorophore but also a succinimidyl ester group that covalently binds to intracellular proteins, providing a very stable, long-term label ideal for proliferation studies.[1][5][16]

Reagent Preparation

-

Stock Solution : Prepare a 1-5 mM stock solution of CFDA-SE in anhydrous dimethyl sulfoxide (B87167) (DMSO).[5][17][18]

-

Storage : Aliquot the stock solution into single-use vials and store desiccated at -20°C, protected from light and moisture. Hydrolysis can occur if the stock is not stored properly.[17][18]

General Experimental Workflow

The workflow for a cell proliferation assay using CFDA-SE involves labeling the cells, allowing them to divide, and then analyzing the dilution of the fluorescent signal.

Detailed Labeling Method for Suspension Cells

-

Cell Preparation : Harvest cells and wash them with a protein-free buffer like phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS). Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed (37°C) buffer, ideally containing a low amount of protein (e.g., 0.1% BSA) to maintain cell health.[18]

-

Staining : Prepare a 2x working concentration of CFDA-SE in the same buffer. Add an equal volume of this 2x solution to the cell suspension to achieve a final concentration typically between 0.5 and 10 µM.[17][18][19] The optimal concentration must be determined empirically for each cell type and application.[17][19]

-

Incubation : Incubate the cells for 10-15 minutes at 37°C, protected from light.[18][19]

-

Stopping and Washing : Stop the reaction by adding at least 5 volumes of ice-cold complete culture medium. The protein in the medium will quench any remaining extracellular reactive dye.[19] Pellet the cells by centrifugation and wash them two to three times with fresh medium to remove any unbound dye.[17][18]

-

Final Incubation : After the final wash, resuspend the cells in fresh, pre-warmed culture medium and incubate for an additional 30 minutes at 37°C. This step allows for the complete deacetylation of the CFDA-SE to its fluorescent, amine-reactive form (CFSE) and for any excess unbound dye to diffuse out of the cells.[18][19] The cells are now ready for culture or analysis.

Detailed Labeling Method for Adherent Cells

-

Cell Preparation : Grow adherent cells on coverslips or in culture dishes to the desired confluency.

-

Staining : Aspirate the culture medium and wash the cells once with pre-warmed PBS. Prepare the desired final working concentration (e.g., 0.5-25 µM) of CFDA-SE in PBS or serum-free medium.[19] Add the staining solution to the cells, ensuring the entire monolayer is covered.

-

Incubation : Incubate for 15 minutes at 37°C.[19]

-

Stopping and Washing : Aspirate the staining solution and replace it with fresh, pre-warmed complete culture medium. Incubate for another 30 minutes to allow for complete deacetylation.[19] Wash the cells two more times with fresh medium. The cells are now ready for imaging or further experimentation.

References

- 1. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]

- 2. Membrane Permeable Esterase–Activated Fluorescent Imaging Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Esterase Substrate for the Quantification of Bacterial Viability | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. bio-rad.com [bio-rad.com]

- 6. mdpi.com [mdpi.com]

- 7. CFDA - Amerigo Scientific [amerigoscientific.com]

- 8. abpbio.com [abpbio.com]

- 9. interchim.fr [interchim.fr]

- 10. benchchem.com [benchchem.com]

- 11. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 12. Spectrum [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]

- 13. Esterase substrates for cell viability studies—Table 15.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]

- 16. patch.com [patch.com]

- 17. med.virginia.edu [med.virginia.edu]

- 18. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 19. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to the Isomeric Differences of 5-CFDA and 6-CFDA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carboxyfluorescein diacetate (CFDA) is a pivotal tool in cellular biology, primarily utilized for assessing cell viability and tracking cell proliferation. Commercially, it is often supplied as a mixture of two positional isomers: 5-carboxyfluorescein (B1664652) diacetate (5-CFDA) and 6-carboxyfluorescein (B556484) diacetate (6-CFDA). While frequently used as a mixture, the pure, separated isomers are also available and understanding their individual characteristics is crucial for the precise design and interpretation of experiments. This technical guide provides a comprehensive overview of the core differences between 5-CFDA and 6-CFDA, focusing on their chemical structure, photophysical properties, and practical applications. While the existing literature and supplier data often present near-identical properties for both, subtle but significant differences, particularly in fluorescence quantum yield, have been noted, which may influence the selection of a specific isomer for demanding applications.

Introduction to CFDA Isomers

5-CFDA and 6-CFDA are non-fluorescent, cell-permeant molecules. Their utility stems from a two-stage intracellular activation process. Once they passively diffuse across the cell membrane, intracellular esterases cleave the two acetate (B1210297) groups. This hydrolysis reaction yields the highly fluorescent and membrane-impermeant carboxyfluorescein (also known as FAM). The trapping of the fluorescent product within viable cells with intact membranes forms the basis of many cellular assays.

The core structural difference lies in the position of the single carboxyl group on the phthalic acid moiety of the fluorescein (B123965) backbone. This seemingly minor variation can influence the molecule's electronic environment and, consequently, its photophysical properties and interactions with cellular components.

The Cellular Mechanism of CFDA

The activation of CFDA within a living cell is a straightforward yet elegant process that relies on two key cellular features: enzymatic activity and membrane integrity. The process can be visualized as a clear workflow.

Comparative Analysis of Isomer Properties

While many suppliers list identical spectral properties for the individual 5- and 6-isomers, this is likely an approximation based on the widely sold 5(6)-CFDA mixture. Research into bifluorophores constructed from the individual isomers reveals a notable difference in fluorescence output, suggesting inherent distinctions in their photophysical behaviors.

Physical and Chemical Properties

The fundamental physical and chemical properties of the two isomers are nearly identical due to their shared molecular formula and weight.

| Property | 5-Carboxyfluorescein Diacetate (5-CFDA) | 6-Carboxyfluorescein Diacetate (6-CFDA) | Reference(s) |

| Molecular Formula | C₂₅H₁₆O₉ | C₂₅H₁₆O₉ | [1][2] |

| Molecular Weight | 460.39 g/mol | 460.39 g/mol | [1][2] |

| Appearance | Off-white to yellow solid | Off-white to yellow solid | |

| Solubility | Soluble in DMSO, DMF | Soluble in DMSO, DMF | |

| CAS Number | 79955-27-4 | 3348-03-6 | [1][2] |

Spectroscopic and Photophysical Properties (Post-Hydrolysis)

The following data pertains to the fluorescent product, carboxyfluorescein, after enzymatic cleavage of the diacetate groups.

| Property | 5-Carboxyfluorescein (5-FAM) | 6-Carboxyfluorescein (6-FAM) | 5(6)-Carboxyfluorescein Mixture | Reference(s) |

| Excitation Max (λex) | ~495 nm | ~495 nm | ~492-495 nm | [1][2][3] |

| Emission Max (λem) | ~519 nm | ~519 nm | ~514-521 nm | [1][2][3][4] |

| Molar Extinction Coefficient (ε) | Not specified | Not specified | >72,000 M⁻¹cm⁻¹ | [5] |

| pKa | ~6.5 | ~6.5 | ~6.5 | [1][2][6] |

| Quantum Yield (Φ) | Higher (in bifluorophore) | Lower (in bifluorophore) | ~0.93 (unconjugated) | [7][8][9] |

Note: A key study on bifluorophores demonstrated that the luminescence quantum yield of a (6-FAM)₂ construct is 2.4 times lower than that of a (5-FAM)₂ construct, indicating that the 5-isomer is a more efficient fluorophore in this context.[7][8] This is the most significant reported performance difference between the two isomers.

Experimental Protocols

The following protocols are standard for the use of 5(6)-CFDA and its succinimidyl ester derivative (CFDA-SE) for cell proliferation. These methods are directly applicable to the use of the single isomers, 5-CFDA and 6-CFDA. Optimization, particularly of the dye concentration, is recommended for each cell type and experimental condition.

General Cell Viability Staining with 5(6)-CFDA

This protocol is designed for assessing cell viability via fluorescence microscopy or flow cytometry based on esterase activity and membrane integrity.

Methodology:

-

Stock Solution Preparation: Prepare a 1-10 mM stock solution of CFDA (5-, 6-, or mixed isomers) in high-quality, anhydrous DMSO. Aliquot into single-use vials and store desiccated at -20°C, protected from light.

-

Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in a serum-free medium or phosphate-buffered saline (PBS).

-

Staining: Add the CFDA stock solution to the cell suspension to achieve a final working concentration typically between 1-25 µM. Titration is recommended to determine the optimal concentration for your cell type. Incubate for 15-30 minutes at 37°C, protected from light.

-

Wash: Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes) and discard the supernatant. Wash the cells twice with complete culture medium or PBS to remove any unloaded dye.

-

Analysis: Resuspend the final cell pellet in the appropriate medium for analysis by fluorescence microscopy or flow cytometry using standard fluorescein (FITC) filter sets (Excitation: ~488 nm, Emission: ~520 nm). Live cells will exhibit bright green fluorescence, while dead cells will not be stained.

Cell Proliferation Tracking with 5(6)-CFDA-SE (CFSE)

Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE or CFSE) is a derivative of CFDA containing an amine-reactive succinimidyl ester group. This allows the dye to be covalently crosslinked to intracellular proteins after hydrolysis, providing extremely stable, long-term labeling ideal for tracking cell division. With each cell division, the fluorescence is halved, allowing for generational analysis.

Methodology:

-

Stock Solution: Prepare a 1-5 mM stock solution of CFDA-SE in anhydrous DMSO. Store in single-use aliquots at -20°C or -80°C, desiccated and protected from light.

-

Cell Preparation: Resuspend cells at a concentration of 1-20 x 10⁶ cells/mL in pre-warmed (37°C) PBS or other serum-free buffer. Protein-containing media should be avoided at this step as the succinimidyl ester will react with free amines.

-

Labeling: Add the CFDA-SE stock solution to the cells to a final concentration of 0.5-10 µM. The optimal concentration is highly cell-type dependent and must be determined empirically; higher concentrations can be toxic.[10] Mix gently and incubate for 10-20 minutes at 37°C, protected from light.

-

Quenching and Washing: Stop the labeling reaction by adding 5 volumes of ice-cold complete culture medium. The serum proteins will quench any unreacted CFDA-SE. Incubate for 5 minutes on ice. Pellet the cells and wash at least twice more with complete medium.

-

Culturing and Analysis: Resuspend the labeled cells in complete medium and place them into culture for the proliferation experiment. Harvest cells at desired time points and analyze by flow cytometry. Each successive generation of divided cells will appear as a distinct peak with approximately half the fluorescence intensity of the preceding generation.[11]

Discussion and Conclusion

The choice between 5-CFDA, 6-CFDA, or the more common 5(6)-CFDA mixture depends on the specific requirements of the experiment. For most standard applications, such as routine cell viability checks or proliferation assays where discriminating between closely spaced generational peaks is not the primary challenge, the less expensive 5(6)-CFDA mixture is sufficient and performs robustly.

However, for applications requiring the highest degree of precision and reproducibility, the use of a single, pure isomer is advisable. The finding that bifluorophores of the 6-isomer have a significantly lower quantum yield than those of the 5-isomer suggests that 5-CFDA may provide a brighter signal upon hydrolysis.[7][8] This could be advantageous in situations with low esterase activity, high cellular autofluorescence, or when resolving many generations in a proliferation assay. While direct comparative studies on the monomeric dyes are scarce, this observation warrants consideration.

References

- 1. biotium.com [biotium.com]

- 2. biotium.com [biotium.com]

- 3. biotium.com [biotium.com]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. biotium.com [biotium.com]

- 7. FLUORESCENCE OF THE 5- and 6-CARBOXYFLUORESCEIN BIFLUOROPHORES | Povedailo | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

- 8. researchgate.net [researchgate.net]

- 9. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 10. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. researchgate.net [researchgate.net]

The Illuminating World of Carboxyfluorescein Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxyfluorescein-based dyes, derivatives of the foundational fluorophore fluorescein (B123965), have become indispensable tools in modern biological and biomedical research. Their bright fluorescence, biocompatibility, and reactive carboxyl group make them ideal for labeling a wide array of biomolecules, including proteins, peptides, and nucleic acids. This guide provides a comprehensive overview of the history, discovery, chemical properties, and key applications of these versatile dyes. It details experimental protocols for their use in critical techniques such as flow cytometry, peptide and nucleotide labeling, and Fluorescence Resonance Energy Transfer (FRET). Furthermore, it presents key quantitative data in a comparative format and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding and practical application of carboxyfluorescein-based dyes in research and drug development.

A Brief History: From Coal Tar to Cellular Probes

The story of carboxyfluorescein begins with the discovery of its parent compound, fluorescein. In 1871, the German chemist Adolf von Baeyer first synthesized this vibrant dye by heating phthalic anhydride (B1165640) and resorcinol, naming it "resorcinphthalein".[1] This discovery laid the groundwork for the development of a vast family of xanthene-based fluorophores.

The synthesis of 5- and 6-carboxyfluorescein (B556484) is typically achieved through the condensation of 4-carboxyphthalic anhydride with resorcinol.[3][4] A persistent challenge in this synthesis has been the production of a mixture of the 5- and 6-isomers, which are often difficult to separate.[3][4] However, methods such as fractional crystallization have been developed to obtain pure regioisomers, which is crucial for applications requiring high chemical specificity.[3][4]

Quantitative Properties of Carboxyfluorescein-Based Dyes

The utility of a fluorescent dye is defined by its photophysical properties. The following tables summarize key quantitative data for various carboxyfluorescein derivatives, providing a basis for selecting the appropriate dye for a specific application.

| Dye/Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| 5(6)-Carboxyfluorescein (FAM) | 492 - 495[5][6] | 517 - 520[6][7] | >70,000 - 83,000[3][4][8][9] | 0.93[10][11] |

| 6-Carboxyfluorescein (6-FAM) | 495[6] | 517 - 520[6] | ~75,000[6] | High[12] |

| 5-Carboxyfluorescein (5-FAM) | ~490[13] | ~520[13] | Not specified | Not specified |

| CFSE (after hydrolysis) | 495[14] | 519[14] | Not specified | Not specified |

| CFDA-SE (precursor) | Non-fluorescent | Non-fluorescent | Not specified | Not specified |

Table 1: Spectral and Photophysical Properties of Common Carboxyfluorescein Dyes.

| Dye/Derivative | Photostability | Key Features |

| 5(6)-Carboxyfluorescein (FAM) | Moderate; susceptible to photobleaching.[8] | Mixture of 5 and 6 isomers. Hydrophilic. |

| 6-Carboxyfluorescein (6-FAM) | Moderate | Single isomer, allowing for more specific labeling. |

| 5-Carboxyfluorescein (5-FAM) | Moderate | Single isomer. |

| CFSE (after hydrolysis) | Good for cell tracking over several generations. | Covalently couples to intracellular amines.[2] |

| CFDA-SE (precursor) | Becomes photostable after conversion to CFSE inside cells. | Cell-permeable precursor to CFSE.[15][16] |

Table 2: Stability and Key Features of Carboxyfluorescein Dyes.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing carboxyfluorescein-based dyes.

Cell Labeling with CFSE for Proliferation Assays

This protocol describes the labeling of a cell suspension with Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE), which upon entering the cell is converted to the fluorescent CFSE and covalently binds to intracellular proteins.

Materials:

-

Cells of interest in single-cell suspension

-

CFDA-SE stock solution (e.g., 5 mM in anhydrous DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

Complete cell culture medium (e.g., RPMI + 10% FBS)

-

15 mL conical tubes

-

Centrifuge

Procedure:

-

Cell Preparation:

-

Start with a single-cell suspension of the cells to be labeled.

-

Wash the cells twice with sterile PBS to remove any serum proteins that could react with the dye. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant after each wash.

-

Resuspend the cell pellet in PBS at a concentration of 1-10 x 10⁶ cells/mL.

-

-

CFSE Labeling:

-

Prepare a 2X working solution of CFDA-SE in PBS at room temperature. The final labeling concentration typically ranges from 0.5 to 10 µM; this should be optimized for the specific cell type and application. For a final concentration of 5 µM, prepare a 10 µM working solution.

-

Add an equal volume of the 2X CFDA-SE working solution to the cell suspension.

-

Immediately and gently mix the cells.

-

Incubate for 10-20 minutes at 37°C, protected from light.

-

-

Quenching and Washing:

-

Quench the labeling reaction by adding 5 volumes of cold complete culture medium. The serum in the medium will react with any unbound CFDA-SE.

-

Incubate on ice for 5 minutes, protected from light.

-

Centrifuge the cells at 300-400 x g for 5 minutes.

-

Discard the supernatant and wash the cells twice with complete culture medium.

-

-

Analysis:

-

The CFSE-labeled cells are now ready for in vitro or in vivo experiments.

-

Analyze cell proliferation by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.

-

Labeling of Peptides with 5(6)-FAM SE

This protocol outlines the labeling of a peptide containing a primary amine (e.g., N-terminus or lysine (B10760008) side chain) with 5(6)-Carboxyfluorescein, succinimidyl ester.[3]

Materials:

-

Peptide with a free primary amine

-

5(6)-FAM SE

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

-

Purification system (e.g., HPLC)

Procedure:

-

Peptide and Dye Preparation:

-

Dissolve the peptide in the reaction buffer to a concentration of 1-5 mg/mL.

-

Prepare a stock solution of 5(6)-FAM SE in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

-

Labeling Reaction:

-

Add a 1.1 to 1.5 molar excess of the 5(6)-FAM SE solution to the peptide solution.

-

Stir the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Purify the FAM-labeled peptide from unreacted dye and peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Monitor the elution profile at both the peptide absorbance wavelength (e.g., 220 nm or 280 nm) and the FAM absorbance maximum (~495 nm).

-

-

Characterization:

-

Confirm the identity and purity of the labeled peptide using mass spectrometry.

-

The degree of labeling can be determined spectrophotometrically.

-

5'-Labeling of Oligonucleotides with 6-FAM

Fluorescently labeled oligonucleotides are essential for applications like real-time PCR and DNA sequencing. While often synthesized directly with the label, post-synthesis labeling is also possible. The following is a general workflow for the enzymatic incorporation of a FAM-labeled nucleotide.

Materials:

-

DNA template

-

Unlabeled primers

-

Standard dNTPs

-

FAM-labeled dNTP (e.g., 6-FAM-dUTP)

-

Taq DNA polymerase and reaction buffer

-

PCR purification kit

Procedure:

-

PCR Reaction Setup:

-

Prepare a PCR reaction mix containing the DNA template, primers, a mix of standard dNTPs, and a limiting amount of the FAM-labeled dNTP.

-

The ratio of labeled to unlabeled dNTPs will determine the labeling efficiency.

-

Add Taq polymerase and reaction buffer.

-

-

PCR Amplification:

-

Perform PCR using standard cycling conditions (denaturation, annealing, extension).

-

-

Purification:

-

Purify the FAM-labeled PCR product using a PCR purification kit to remove unincorporated primers, dNTPs, and the labeled dNTP.

-

-

Quantification and Use:

-

Quantify the concentration of the labeled oligonucleotide.

-

The labeled product is now ready for use in downstream applications like hybridization probes or sequencing.

-

Visualizing Biological Processes

Graphviz diagrams are provided to illustrate key signaling pathways and experimental workflows where carboxyfluorescein-based dyes are employed.

Monitoring PKA Activity with a FRET-Based Biosensor

Protein Kinase A (PKA) is a crucial enzyme in many cellular signaling pathways. Its activity can be monitored in real-time using a genetically encoded FRET biosensor, such as AKAR (A-Kinase Activity Reporter), which often utilizes a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) pair. While not directly using carboxyfluorescein, the principle is analogous for FRET pairs involving fluorescein derivatives. The following diagram illustrates the mechanism of such a biosensor.[2][5][17]

References

- 1. researchgate.net [researchgate.net]

- 2. Parallel tracking of cAMP and PKA signaling dynamics in living cells with FRET-based fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FRET biosensors reveal AKAP-mediated shaping of subcellular PKA activity and a novel mode of Ca2+/PKA crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FRET-based direct detection of dynamic protein kinase A activity on the sarcoplasmic reticulum in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subcellular dynamics of protein kinase A activity visualized by FRET-based reporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-rad.com [bio-rad.com]

- 7. youtube.com [youtube.com]

- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extinction Coefficient [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]

- 10. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 11. biotium.com [biotium.com]

- 12. researchgate.net [researchgate.net]

- 13. Amplified fluorescence sensing of protease activity with conjugated polyelectrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]

- 16. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Quality Control of 5-(6)-Carboxyfluorescein Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(6)-Carboxyfluorescein diacetate (CFDA) is a widely utilized fluorescent probe critical for assessing cell viability and proliferation in various research and drug development applications. Its utility is contingent on its ability to permeate cell membranes and subsequently be hydrolyzed by intracellular esterases into the fluorescent molecule carboxyfluorescein, which is retained within viable cells. The quality and purity of CFDA are paramount to ensure the reliability and reproducibility of experimental results. This technical guide provides a comprehensive overview of the essential quality control parameters for 5-(6)-carboxyfluorescein diacetate, complete with detailed experimental protocols and visual workflows.

Core Quality Control Parameters

The quality of 5-(6)-Carboxyfluorescein diacetate is assessed through a series of analytical tests. The following tables summarize the key quality control specifications.

Table 1: General Specifications

| Parameter | Specification |

| Appearance | White to off-white or pale yellow solid/powder |

| Molecular Formula | C₂₅H₁₆O₉ |

| Molecular Weight | 460.39 g/mol |

| Storage | Store at -20°C, protect from light and moisture |

Table 2: Physicochemical and Purity Specifications

| Parameter | Method | Specification |

| Identity | ¹H-NMR Spectroscopy | Conforms to the structure of 5-(6)-Carboxyfluorescein diacetate |

| Purity | High-Performance Liquid Chromatography (HPLC) | ≥90.0% (typically ≥98% for high-purity grades) |

| Solubility | Visual Inspection | Soluble in Dimethyl Sulfoxide (DMSO) |

| Water Content | Karl Fischer Titration | Report value (typically ≤1.0%) |

| Residual Solvents | Gas Chromatography - Headspace (GC-HS) | Meets USP <467> or ICH Q3C limits |

Table 3: Spectroscopic Properties

| Parameter | Method | Specification |

| Excitation Wavelength (post-hydrolysis) | Fluorometry | Approximately 494 nm |

| Emission Wavelength (post-hydrolysis) | Fluorometry | Approximately 521 nm |

Experimental Protocols

Detailed methodologies for the key quality control experiments are provided below. These protocols are representative and may require optimization based on the specific instrumentation and reagents used.

Appearance

Objective: To visually inspect the physical state and color of the material.

Methodology:

-

Place a sufficient amount of the 5-(6)-Carboxyfluorescein diacetate sample onto a clean, white surface.

-

Visually observe the sample under good lighting conditions.

-

Record the physical form (e.g., crystalline powder, amorphous solid) and color.

-

Compare the observation with the established specification (White to off-white or pale yellow solid/powder).

Identity by ¹H-NMR Spectroscopy

Objective: To confirm the chemical structure of 5-(6)-Carboxyfluorescein diacetate.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the 5-(6)-Carboxyfluorescein diacetate sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a glass wool-plugged pipette into a clean NMR tube.

-

-

Instrument Parameters (Example for a 400 MHz spectrometer):

-

Pulse Program: Standard ¹H acquisition.

-

Number of Scans: 16-64 (adjust for optimal signal-to-noise).

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Analysis:

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Perform a Fourier transform and phase correction.

-

Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm).

-

Integrate all peaks and assign them to the corresponding protons in the 5-(6)-Carboxyfluorescein diacetate structure. The presence of a mixture of 5- and 6-isomers will result in a more complex spectrum with sets of peaks for each isomer.

-

Compare the obtained spectrum with a reference spectrum or with expected chemical shifts to confirm the identity.

-

Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 5-(6)-Carboxyfluorescein diacetate by separating it from potential impurities.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the 5-(6)-Carboxyfluorescein diacetate sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water).

-

Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

-

-

Chromatographic Conditions (Representative Method):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

Gradient: A linear gradient from 95% A to 5% A over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector at 254 nm or 280 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the area percentage of the main peak corresponding to 5-(6)-Carboxyfluorescein diacetate relative to the total area of all peaks.

-

The purity is reported as the area percentage of the main peak.

-

Water Content by Karl Fischer Titration

Objective: To quantify the amount of water present in the 5-(6)-Carboxyfluorescein diacetate sample.

Methodology:

-

Instrument Setup:

-

Use a calibrated volumetric or coulometric Karl Fischer titrator.

-

The titration vessel should be pre-titrated to a dry state with the Karl Fischer reagent.

-

-

Sample Analysis:

-

Accurately weigh a suitable amount of the 5-(6)-Carboxyfluorescein diacetate sample (typically 50-100 mg for volumetric titration) and introduce it into the titration vessel.

-

Ensure the sample dissolves or disperses completely in the Karl Fischer solvent.

-

Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The instrument will automatically determine the volume of titrant used.

-

-

Calculation:

-

The water content is calculated automatically by the instrument based on the titrant consumption, the titer of the reagent, and the sample weight.

-

The result is typically expressed as a percentage (w/w).

-

Residual Solvents by Gas Chromatography - Headspace (GC-HS)

Objective: To identify and quantify any residual solvents from the manufacturing process.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the 5-(6)-Carboxyfluorescein diacetate sample into a headspace vial.

-

Add a specific volume (e.g., 1 mL) of a high-boiling point solvent (e.g., Dimethyl Sulfoxide or N,N-Dimethylformamide) to the vial.

-

Seal the vial with a crimp cap.

-

-

GC-HS Conditions (Representative Method based on USP <467>):

-

Headspace Sampler:

-

Oven Temperature: 80-100°C.

-

Loop Temperature: 110-130°C.

-

Transfer Line Temperature: 120-140°C.

-

Vial Equilibration Time: 15-30 minutes.

-

-

Gas Chromatograph:

-

Column: A column suitable for solvent analysis, such as a 6% cyanopropylphenyl - 94% dimethylpolysiloxane phase (e.g., DB-624 or equivalent).

-

Carrier Gas: Helium or Nitrogen.

-

Oven Temperature Program: Start at 40°C for 5-10 minutes, then ramp to 240°C at 10°C/min, and hold for 5-10 minutes.

-

Detector: Flame Ionization Detector (FID).

-

-

-

Data Analysis:

-

Run a standard solution containing known concentrations of the potential residual solvents to determine their retention times and response factors.

-

Analyze the sample and identify any peaks that correspond to the retention times of the residual solvent standards.

-

Quantify the amount of each residual solvent present in the sample by comparing its peak area to the calibration curve of the corresponding standard.

-

Ensure that the levels of any detected solvents are below the limits specified in the relevant pharmacopeial guidelines (e.g., USP <467>, ICH Q3C).

-

Visualizations

Mechanism of Action of 5-(6)-Carboxyfluorescein Diacetate

The following diagram illustrates the process by which non-fluorescent CFDA enters a viable cell and is converted into the fluorescent carboxyfluorescein.

Caption: Cellular uptake and enzymatic conversion of CFDA.

Quality Control Workflow for 5-(6)-Carboxyfluorescein Diacetate

This diagram outlines a typical workflow for the quality control testing of a batch of 5-(6)-Carboxyfluorescein diacetate.

Caption: A typical quality control workflow for CFDA.

The Definitive Guide to the Fluorescence Spectrum of Carboxyfluorescein

For Researchers, Scientists, and Drug Development Professionals

Carboxyfluorescein, a derivative of fluorescein (B123965), stands as a cornerstone fluorescent probe in a multitude of scientific disciplines, from cell biology to drug discovery. Its bright green fluorescence, high quantum yield, and sensitivity to its local environment make it an invaluable tool for labeling and tracking biomolecules, measuring pH, and in fluorescence-based assays. This technical guide provides a comprehensive overview of the fluorescence spectrum of 5(6)-carboxyfluorescein (B613776) (a mixture of 5- and 6-isomers, often referred to as FAM), detailing its core photophysical properties, experimental protocols for its characterization, and its applications in research and development.

Core Photophysical Properties

The fluorescence of carboxyfluorescein is governed by its molecular structure and its interaction with the surrounding environment. The key quantitative parameters that define its fluorescence spectrum are summarized below.

| Property | Value | Notes |

| Excitation Maximum (λex) | 490 - 495 nm | Efficiently excited by the common 488 nm laser line.[1] |

| Emission Maximum (λem) | 514 - 520 nm | Emits a bright green fluorescence.[1] |

| Molar Extinction Coefficient (ε) | >72,000 M⁻¹cm⁻¹ | Indicates a high probability of light absorption.[1] |

| Quantum Yield (Φ) | ~0.93 (in 0.1 M NaOH) | Comparable to its parent compound, fluorescein, indicating high fluorescence efficiency.[2] The quantum yield is highly dependent on the solvent and pH. |

| pKa | ~6.5 | The fluorescence intensity is highly dependent on pH, with a significant decrease in acidic conditions.[3] |

pH Dependence of Fluorescence

A critical characteristic of carboxyfluorescein is the pronounced dependence of its fluorescence intensity on pH. The molecule exists in different ionic forms depending on the proton concentration of its environment. In alkaline conditions (pH > 7.5), it is in a dianionic form, which is highly fluorescent.[1] As the pH becomes more acidic, the molecule becomes protonated, leading to a significant quenching of its fluorescence.[1][4] This property makes carboxyfluorescein an excellent fluorescent indicator for measuring pH within the physiological range.

Figure 1. The effect of pH on the fluorescent state of carboxyfluorescein.

Experimental Protocols

Accurate characterization of the fluorescence properties of carboxyfluorescein is essential for its effective use. The following are detailed protocols for key experiments.

Protocol 1: Measurement of Fluorescence Spectrum

This protocol outlines the procedure for determining the excitation and emission spectra of carboxyfluorescein using a spectrofluorometer.

Figure 2. Experimental workflow for determining fluorescence spectra.

Methodology:

-

Solution Preparation: Prepare a stock solution of 5(6)-carboxyfluorescein in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in the desired buffer (e.g., 0.1 M Tris-HCl, pH 8.0) to a final concentration that gives an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

-

Instrumentation Setup: Use a calibrated spectrofluorometer. Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

-

Excitation Spectrum Measurement: Set the emission monochromator to the expected emission maximum (~517 nm). Scan the excitation monochromator over a range of wavelengths (e.g., 400 nm to 510 nm) and record the fluorescence intensity. The peak of this spectrum is the excitation maximum.

-

Emission Spectrum Measurement: Set the excitation monochromator to the determined excitation maximum (~492 nm). Scan the emission monochromator over a range of wavelengths (e.g., 500 nm to 600 nm) and record the fluorescence intensity. The peak of this spectrum is the emission maximum.

Protocol 2: Determination of Fluorescence Quantum Yield (Comparative Method)

The quantum yield of carboxyfluorescein can be determined relative to a well-characterized fluorescence standard, such as fluorescein in 0.1 M NaOH (Φ = 0.95).[2]

Methodology:

-

Standard and Sample Preparation: Prepare a series of dilutions of both the carboxyfluorescein sample and the fluorescein standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[1]

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Measure the fluorescence emission spectra for each solution using a spectrofluorometer with the same excitation wavelength used for the absorbance measurements. Ensure identical instrument settings for all measurements.[1]

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the carboxyfluorescein and the fluorescein standard.

-

Determine the slope of the linear fit for each plot.

-

Calculate the quantum yield of carboxyfluorescein (Φ_sample) using the following equation:

Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

Where:

-

Φ_standard is the quantum yield of the standard.

-

Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance.

-

η_sample and η_standard are the refractive indices of the sample and standard solutions, respectively (if the solvent is the same, this term is 1).

-

-

Applications in Drug Discovery and Development

The robust and well-characterized fluorescent properties of carboxyfluorescein make it a versatile tool in the field of drug discovery and development.[5]

-

High-Throughput Screening (HTS): Its bright signal is advantageous in developing fluorescent assays for screening large compound libraries.[1]

-

Tracer Studies: As a membrane-impermeant dye, it can be used to study cell integrity and membrane permeability.[3][6]

-

Fluorescence Polarization (FP) Assays: Carboxyfluorescein is a common fluorophore used in FP assays to study molecular interactions, such as protein-ligand binding.

-

Cell-Based Assays: Derivatives of carboxyfluorescein, such as carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), are used to track cell division and proliferation.[6]

-

pH Sensing: Its pH-sensitive fluorescence allows for the measurement of intracellular or intra-organellar pH changes.

The continuous development of new fluorescent technologies and probes builds upon the foundational understanding of fluorophores like carboxyfluorescein, enabling more sophisticated and sensitive assays for accelerating drug discovery.[5][7]

References

- 1. benchchem.com [benchchem.com]

- 2. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 3. biotium.com [biotium.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances of fluorescent technologies for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

An In-depth Technical Guide to the Safe Handling and Application of 5-(6)-Carboxyfluorescein Diacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-(6)-Carboxyfluorescein diacetate (CFDA), a vital fluorescent probe in cell biology research. It details the necessary safety and handling procedures, presents its physicochemical properties, and offers in-depth experimental protocols for its application in cell viability and proliferation assays.

Chemical and Physical Properties

5-(6)-Carboxyfluorescein diacetate is a cell-permeant esterase substrate. In its diacetate form, it is a non-fluorescent molecule that can freely cross intact cell membranes. Once inside a living cell, intracellular esterases cleave the acetate (B1210297) groups, converting it into the highly fluorescent carboxyfluorescein.[1][2][3][4][5] This resulting fluorescent product is retained within the cell due to its increased polarity, making it an excellent marker for viable cells and a tool for tracking cell division.[1][6]

The key specifications of 5-(6)-Carboxyfluorescein diacetate and its fluorescent product are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₂₅H₁₆O₉ | [3][7] |

| Molecular Weight | 460.4 g/mol | [7] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO (approx. 30 mg/mL) and DMF (approx. 50 mg/mL) | [1] |

| Excitation Maximum | ~492-495 nm (post-hydrolysis) | [3][7][8] |

| Emission Maximum | ~517-521 nm (post-hydrolysis) | [7][8] |

| Cellular Efflux T½ | ~94 minutes | [6][9] |

Safety and Handling

While 5-(6)-Carboxyfluorescein diacetate is not classified as a hazardous substance according to current regulations, it is imperative to adhere to good laboratory practices to ensure personnel safety.[8][10] The potential health effects have not been thoroughly investigated, and it should be handled with caution.[11]

Personal Protective Equipment (PPE)

When handling CFDA powder or solutions, the following PPE is recommended:

| PPE Item | Specification |

| Gloves | Nitrile or other appropriate chemical-resistant gloves. |

| Eye Protection | Safety glasses with side shields or goggles. |

| Lab Coat | Standard laboratory coat. |

| Respiratory | N95 respirator if handling large quantities of powder or if dust may be generated. |

Storage and Stability

Proper storage is crucial to maintain the integrity of CFDA.

| Form | Storage Temperature | Conditions | Stability |

| Powder | -20°C | Desiccated and protected from light. | ≥ 4 years |

| Stock Solution (in DMSO/DMF) | -20°C or -80°C | Aliquoted in single-use vials, protected from light and moisture. | 1-6 months |

| Aqueous Working Solution | Room Temperature | Use immediately; do not store for more than one day. | < 24 hours |

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Procedure |

| Skin Contact | Rinse the affected area with plenty of water. If irritation persists, seek medical attention.[8][10][11] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids. Seek medical attention.[8][10][11] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[8][10][11] |

| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[8][10][11] |

Spill and Disposal Procedures

For small spills, absorb the material with an inert substance and dispose of it in a sealed container.[11] All waste materials should be disposed of in accordance with local, state, and federal regulations.

Experimental Protocols

The following are detailed protocols for common applications of CFDA and its succinimidyl ester derivative (CFDA-SE), which is frequently used for cell proliferation studies due to its ability to covalently bind to intracellular proteins.[2][5][8]

Cell Viability Assay

This protocol outlines the use of CFDA to identify viable cells based on intracellular esterase activity.

Materials:

-

5-(6)-Carboxyfluorescein diacetate (CFDA)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell suspension

-

Fluorescence microscope or flow cytometer

Procedure:

-

Prepare a 1-10 mM CFDA stock solution in anhydrous DMSO.

-

Dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM.[1]

-

Prepare the cell suspension. For adherent cells, detach them using trypsin and create a single-cell suspension. For suspension cells, centrifuge and resuspend in fresh medium.[1]

-

Incubate the cells with the CFDA working solution for 15-30 minutes at room temperature or 37°C, protected from light.[1][12]

-

Wash the cells twice with PBS to remove excess dye.[1]

-

Resuspend the cells in fresh medium or PBS for analysis.

-

Analyze the cells using a fluorescence microscope or a flow cytometer with excitation at ~490 nm and emission detection at ~520 nm. Viable cells will exhibit bright green fluorescence.

Cell Proliferation Assay using CFDA-SE

This protocol details the use of CFDA-SE to track cell division. As cells divide, the fluorescence is halved with each generation.[2][8]

Materials:

-

5-(6)-Carboxyfluorescein diacetate, succinimidyl ester (CFDA-SE)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-